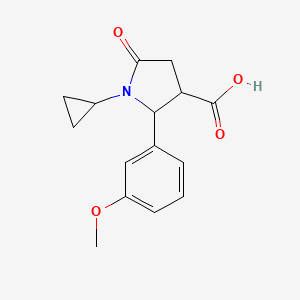

1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 1239841-29-2

Cat. No.: VC2949217

Molecular Formula: C15H17NO4

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1239841-29-2 |

|---|---|

| Molecular Formula | C15H17NO4 |

| Molecular Weight | 275.3 g/mol |

| IUPAC Name | 1-cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C15H17NO4/c1-20-11-4-2-3-9(7-11)14-12(15(18)19)8-13(17)16(14)10-5-6-10/h2-4,7,10,12,14H,5-6,8H2,1H3,(H,18,19) |

| Standard InChI Key | CLJPQWVXKXAHGQ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2C(CC(=O)N2C3CC3)C(=O)O |

| Canonical SMILES | COC1=CC=CC(=C1)C2C(CC(=O)N2C3CC3)C(=O)O |

Introduction

Physical and Chemical Properties

Basic Chemical Information

1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has a molecular formula of C15H17NO4 and a calculated molecular weight of 275.30 g/mol . This midsize organic molecule possesses several important functional groups that contribute to its chemical behavior and potential biological activity. The compound exhibits moderate lipophilicity and has functional groups capable of participating in hydrogen bonding.

Physicochemical Properties

Based on computational chemistry approaches, the compound demonstrates the following key properties that influence its behavior in biological systems and chemical reactions:

The moderate XLogP3 value (a measure of lipophilicity) suggests balanced solubility characteristics, which is advantageous for drug development as it may facilitate adequate distribution within biological systems. The hydrogen bond donor and acceptor counts indicate potential for specific interactions with biological macromolecules, such as proteins, which is essential for pharmacological activity.

Structural Identifiers

For research and database purposes, the compound can be identified using several standardized chemical identifiers:

| Identifier Type | Value |

|---|---|

| CAS Number | 1239841-29-2 |

| IUPAC Name | 1-cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |

| InChI | InChI=1S/C15H17NO4/c1-20-11-4-2-3-9(7-11)14-12(15(18)19)8-13(17)16(14)10-5-6-10/h2-4,7,10,12,14H,5-6,8H2,1H3,(H,18,19) |

| InChIKey | CLJPQWVXKXAHGQ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2C(CC(=O)N2C3CC3)C(=O)O |

These identifiers ensure unambiguous identification of the compound across different chemical databases and literature sources .

Structural Characteristics

Core Structure and Functional Groups

The molecular architecture of 1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is characterized by several key structural elements that define its chemical behavior:

-

A central pyrrolidine ring forming the core structure

-

A cyclopropyl group attached to the nitrogen atom of the pyrrolidine ring

-

A 3-methoxyphenyl substituent at position 2 of the pyrrolidine ring

-

A carboxylic acid group at position 3 of the pyrrolidine ring

This specific arrangement of functional groups creates a unique three-dimensional structure with specific spatial orientation of its reactive centers. The cyclopropyl group introduces ring strain into the molecule, potentially increasing reactivity at certain sites. The methoxy group on the phenyl ring contributes to the electronic properties of the aromatic system, affecting the compound's interaction potential with biological targets.

Structural Implications for Reactivity

The carboxylic acid group represents an important reactive center within the molecule, capable of forming various derivatives including esters, amides, and acid anhydrides. This functionality provides opportunities for creating analogs with modified properties or for coupling the compound to other molecules of interest in drug discovery.

The ketone group at position 5 of the pyrrolidine ring can participate in various reactions including nucleophilic additions, reductions, and condensations. These reaction pathways offer additional avenues for structural modification during medicinal chemistry optimization programs.

The conformational flexibility afforded by the rotatable bonds allows the molecule to adopt various spatial arrangements, potentially enabling it to adapt its structure when interacting with biological macromolecules. This conformational adaptability is often a desirable characteristic in drug candidates.

Synthesis Methods

Critical Synthetic Considerations

A common approach in the synthesis of this compound likely involves the reaction of cyclopropylamine with appropriately substituted phenyl derivatives, followed by carboxylation reactions to introduce the carboxylic acid group. The oxo functionality at position 5 could be introduced through oxidation of a suitable precursor or built into the molecule during earlier synthetic stages.

Reaction parameters significantly influence the outcome of these syntheses. Solvent polarity, reaction temperature, and the presence of catalysts or activating agents can dramatically affect reaction rates, yields, and selectivity. Purification methods, including chromatography and recrystallization, are crucial for obtaining the compound with the high level of purity required for biological testing.

Research Status and Future Perspectives

Current Research Trends

Research on 1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid continues to explore its efficacy and safety profile, with the aim of translating findings into therapeutic applications. Current research efforts likely focus on:

-

Detailed characterization of the compound's interaction with specific biological targets

-

Development of structurally related analogs with improved properties

-

Evaluation of pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion profiles

-

Preliminary assessment of safety and toxicity in preclinical models

These research directions are essential for establishing the compound's potential as a lead structure in drug discovery programs.

Challenges and Opportunities

Several challenges and opportunities exist in the further development of 1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid:

Challenges:

-

Optimization of synthetic routes to improve yield and scalability

-

Enhancement of pharmacokinetic properties to improve bioavailability

-

Identification of specific molecular targets to elucidate mechanism of action

-

Management of potential off-target effects to improve safety profile

Opportunities:

-

Development of novel derivatives with enhanced potency or selectivity

-

Exploration of combination therapies to address complex diseases

-

Application of advanced formulation technologies to improve delivery

-

Utilization of computational approaches to predict activities and guide synthesis

Future Research Directions

Future research on 1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid may include:

-

Detailed mechanistic studies to elucidate its mode of action at the molecular level

-

Structure-based design of improved analogs using computational chemistry approaches

-

Development of more efficient and environmentally friendly synthetic methods

-

Exploration of potential applications beyond the currently envisioned therapeutic areas

-

Investigation of synergistic effects with established therapeutic agents

These research directions could significantly advance our understanding of the compound's potential and lead to valuable therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume